molecular formula C92H120N4O20 B560248 threo Ifenprodil hemitartrate

threo Ifenprodil hemitartrate

Cat. No.: B560248
M. Wt: 1601.9 g/mol
InChI Key: MMUFFGLAKFWLGJ-RRQZTXAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of threo Ifenprodil Hemitartrate involves several steps, starting with the preparation of the intermediate compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The final product is obtained as a hemitartrate salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions: Threo Ifenprodil Hemitartrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: Threo Ifenprodil Hemitartrate is used as a research tool to study the structure and function of σ receptors and NMDA receptors. It helps in understanding the binding interactions and the role of these receptors in various physiological processes .

Biology: In biological research, this compound is used to investigate the signaling pathways mediated by σ receptors and NMDA receptors. It is particularly valuable in studying neuroprotection, synaptic plasticity, and memory formation .

Medicine: this compound has potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and depression. Its ability to modulate NMDA receptor activity makes it a promising candidate for neuroprotective therapies .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting σ receptors and NMDA receptors. It serves as a lead compound for designing more potent and selective analogs .

Comparison with Similar Compounds

Uniqueness: Threo Ifenprodil Hemitartrate is unique due to its specific stereochemistry, which confers higher selectivity and potency for the GluN2B subunit of the NMDA receptor compared to its isomers and analogs. This selectivity makes it a valuable tool in neuropharmacological research and potential therapeutic applications .

Properties

IUPAC Name

4-[(1S,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;4-[(1R,2R)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C21H27NO2.2C4H6O6/c4*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;2*5-1(3(7)8)2(6)4(9)10/h4*2-10,16,18,21,23-24H,11-15H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t4*16-,21+;;/m1100../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUFFGLAKFWLGJ-RRQZTXAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H120N4O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1601.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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